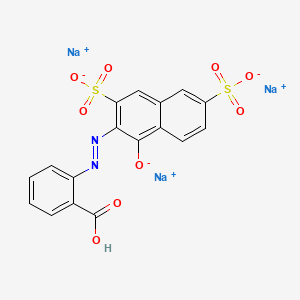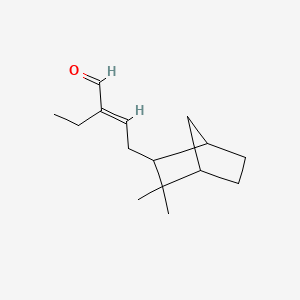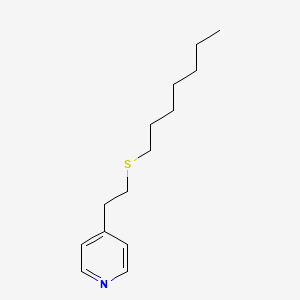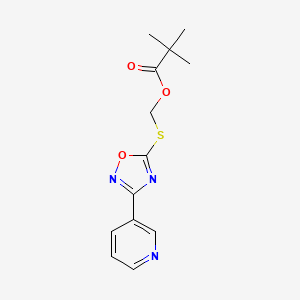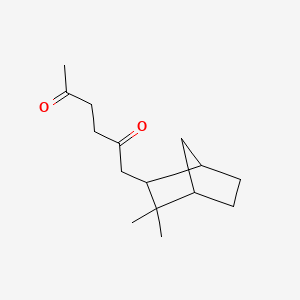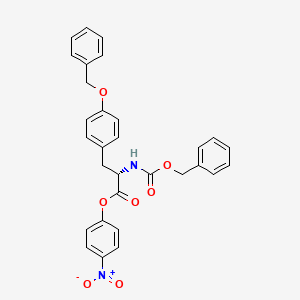
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dioxolane ring, a phenoxyphenyl group, and an ethenyl linkage. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Phenoxyphenyl Group: This step involves the coupling of a phenol derivative with a halogenated aromatic compound using a palladium-catalyzed cross-coupling reaction.
Ethenyl Linkage Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (S-(E))-: The stereoisomer of the compound with different spatial arrangement.
1,3-Dioxane Derivatives: Compounds with a similar dioxane ring structure but different substituents.
Phenoxyphenyl Ethenyl Compounds: Compounds with a similar phenoxyphenyl and ethenyl linkage but different core structures.
Uniqueness
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-2-(3-phenoxyphenyl)ethenyl)-, (R-(E))- is unique due to its specific combination of a dioxolane ring, phenoxyphenyl group, and ethenyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
99566-51-5 |
|---|---|
分子式 |
C20H22O3 |
分子量 |
310.4 g/mol |
IUPAC名 |
(4R)-2,2-dimethyl-4-[(E)-1-(3-phenoxyphenyl)prop-1-en-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C20H22O3/c1-15(19-14-21-20(2,3)23-19)12-16-8-7-11-18(13-16)22-17-9-5-4-6-10-17/h4-13,19H,14H2,1-3H3/b15-12+/t19-/m0/s1 |
InChIキー |
AKILIHVCDNRFGD-QZEGLACASA-N |
異性体SMILES |
C/C(=C\C1=CC(=CC=C1)OC2=CC=CC=C2)/[C@@H]3COC(O3)(C)C |
正規SMILES |
CC(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C3COC(O3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



